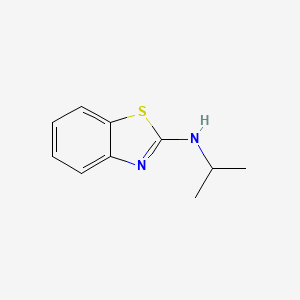

N-Isopropyl-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

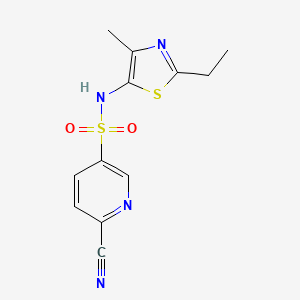

“N-Isopropyl-1,3-benzothiazol-2-amine” is a chemical compound with the empirical formula C10H12N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “this compound” is 192.28 . The SMILES string representation of the molecule isCC(C)c1ccc2nc(N)sc2c1 . The InChI representation is 1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, benzothiazole derivatives are known to have diverse chemical reactivities .Physical and Chemical Properties Analysis

“this compound” is a solid substance . The predicted melting point is 100.54°C, and the predicted boiling point is approximately 285.0°C at 760 mmHg . The predicted density is approximately 1.2 g/cm³, and the predicted refractive index is n20D 1.67 .科学的研究の応用

Catalytic C-H, N-H Coupling

N-Isopropyl-1,3-benzothiazol-2-amine can be used in catalytic C-H, N-H coupling processes. For instance, benzothiazole undergoes amination in the presence of a copper catalyst, leading to the formation of aminated products with high yields. This method is significant for synthesizing various compounds through direct amination of azoles (Monguchi, Fujiwara, Furukawa, & Mori, 2009).

Antimicrobial and Corrosion Inhibition

Benzothiazole derivatives, including this compound, have shown potential in antimicrobial applications and corrosion inhibition. These compounds exhibit significant bioactivities and effectiveness in inhibiting corrosion of metals, indicating their utility in both medicinal and industrial contexts (Nayak & Bhat, 2023).

Synthesis of Biologically Active Derivatives

The synthesis of this compound derivatives has been explored for their potent antibacterial and entomological activities. These derivatives are synthesized through reactions involving 2-aminobenzothiazoles and have been characterized for their potential as bioactive agents (Chaudhary et al., 2011).

N-Alkylation with Alcohols

A method for N-alkylation of heterocyclic amines, including benzothiazoles, with alcohols has been developed. This approach allows for the synthesis of various substituted benzothiazoles, indicating a broad application in pharmaceutical chemistry (Bala et al., 2013).

Green Synthesis Approaches

Environmentally friendly synthesis methods for benzothiazole derivatives have been reported, emphasizing the use of green solvents and efficient catalytic processes. This research underscores the growing importance of sustainable methods in chemical synthesis (Ranjbar‐Karimi, Talebizadeh, & Amiri-Zirtol, 2016).

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing benzothiazoles, including variants of this compound. These approaches are significant for their high yields and the absence of external oxidants, demonstrating an innovative direction in synthetic chemistry (Wang, Tang, & Lei, 2017).

Safety and Hazards

将来の方向性

Benzothiazole derivatives, such as “N-Isopropyl-1,3-benzothiazol-2-amine”, have been the subject of recent synthetic developments . They have shown promising anti-tubercular activity, and their inhibitory concentrations have been compared with standard reference drugs . Future research may focus on further exploring the potential of these compounds in medical applications.

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties . They have been reported to have anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , and anti-proliferative activities

Mode of Action

The 2nd position of benzothiazole is known to be the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Benzothiazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of pharmacological properties .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 19228 , could influence its pharmacokinetic properties.

Result of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.

特性

IUPAC Name |

N-propan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIOFBJBVGKXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)

![1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2831479.png)

![1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide](/img/structure/B2831486.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)